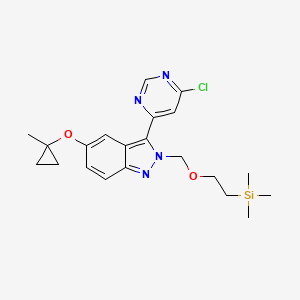
3-(1H-indol-3-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-yl)butan-1-amine: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in a variety of bioactive molecules, making it a significant target for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Buchwald-Hartwig Arylation: This method involves the coupling of aryl halides with amines using palladium catalysts.
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to modify the indole ring or the side chains.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid, while reduction can yield various reduced indole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Indole derivatives are widely used in synthetic chemistry as building blocks for more complex molecules. They are also used as ligands in coordination chemistry .
Biology: In biological research, indole derivatives are studied for their potential as therapeutic agents. They have shown activity against a variety of biological targets, including enzymes and receptors .
Medicine: Indole derivatives have been investigated for their potential use in treating diseases such as cancer, inflammation, and infectious diseases. They are also used as intermediates in the synthesis of pharmaceutical drugs .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 3-(1H-indol-3-yl)butan-1-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
Tryptamine: Tryptamine is a naturally occurring indole derivative that is structurally similar to 3-(1H-indol-3-yl)butan-1-amine.
Indole-3-acetic acid: This compound is a plant hormone that regulates growth and development in plants.
Uniqueness: this compound is unique due to its specific structure and the presence of the butan-1-amine side chain. This structural feature may confer unique biological activities and properties compared to other indole derivatives .
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)butan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-9(6-7-13)11-8-14-12-5-3-2-4-10(11)12/h2-5,8-9,14H,6-7,13H2,1H3 |
InChI-Schlüssel |
BKBIHYWPZTVITO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN)C1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(Phenoxycarbonyl)-8-azabicyclo[3.2.1]octane-3-one](/img/structure/B15293739.png)


![5-Chloro-2-methyl-thieno[2,3-d]-isothiazolidin-3-one-1,1-dioxide](/img/structure/B15293760.png)

![(5R,7S)-5-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B15293769.png)




